molecular formula C7H4ClN3 B1300161 6-氯吡啶并[2,3-b]吡嗪 CAS No. 68236-03-3

6-氯吡啶并[2,3-b]吡嗪

货号: B1300161
CAS 编号: 68236-03-3
分子量: 165.58 g/mol
InChI 键: WHKACFUJNYOJPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloropyrido[2,3-b]pyrazine (6-Cl-PP) is an important heterocyclic compound that has a wide range of applications in the field of organic chemistry. It is a six-membered ring structure containing two nitrogen atoms and one chlorine atom. 6-Cl-PP has been studied extensively in recent years due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.

科学研究应用

有机发光二极管 (OLED)

6-氯吡啶并[2,3-b]吡嗪: 已被用于开发用于高性能 OLED 的全彩色荧光材料。这些材料表现出高光致发光量子效率 (PLQY) 并且跨越可见光谱的宽范围发射,从蓝色到红色。 该化合物简单的分子结构和微调带隙的能力使其成为经济高效的多色显示应用的绝佳候选者 .

电化学 DNA 传感

6-氯吡啶并[2,3-b]吡嗪 的衍生物已被合成用于电化学 DNA 传感。 该应用对于 DNA 的检测和定量具有重要意义,这在生物技术和医学诊断的各个领域至关重要 .

非线性光学性质

基于6-氯吡啶并[2,3-b]吡嗪 的杂环化合物表现出显着的非线性光学 (NLO) 性质。 这些性质对于开发用于 NLO 技术应用的新材料至关重要,例如电信和激光技术 .

生物活性

6-氯吡啶并[2,3-b]吡嗪: 衍生物已显示出一系列生物活性。它们已被探索为 PI3K 异构酶的选择性抑制剂,这在癌症研究中是相关的。 此外,它们已被研究用于治疗心肌梗塞和作为二肽基肽酶 IV 抑制剂用于治疗 2 型糖尿病 .

抗氧化和抗脲酶活性

源自6-氯吡啶并[2,3-b]吡嗪 的新型化合物已对其抗氧化和抗脲酶活性进行了测试。 这些活性在寻找新的治疗剂方面很有价值,这些治疗剂在治疗由氧化应激和脲酶相关疾病引起的疾病方面具有潜在的应用 .

材料合成和设计

6-氯吡啶并[2,3-b]吡嗪 的核心结构用于合成新材料。 它的多功能性允许设计具有所需特性以用于各种工业和研究应用的化合物,包括开发新的药物和农用化学品 .

作用机制

The mechanism of action of 6-Chloropyrido[2,3-b]pyrazine is not clearly recognized . More research is needed to understand its biological activities and potential applications.

安全和危害

6-Chloropyrido[2,3-b]pyrazine is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Pyrrolopyrazine, a scaffold that includes a pyrrole ring and a pyrazine ring, has exhibited a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives, including 6-Chloropyrido[2,3-b]pyrazine, could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name

6-chloropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKACFUJNYOJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348808
Record name 6-chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-03-3
Record name 6-chloropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-chloro-2,3-pyridinediamine (Intermediate 4.1) (1 g, 6.96 mmol, 1 eq.) was dissolved in THF (15 mL). Glyoxal (0.84 mL, 18.1 mmol, 2.5 eq.) was added and reaction mixture stirred at rt for 2 hours. Reaction was monitored by RP-HPLC. THF was evaporated, residue re-dissolved in ethyl acetate (30 mL). Organic phases washed twice with saturated Na2CO3, dried with magnesium sulfate and evaporated under vacuum to give 1.15 g of the expected compound as a white solid (Intermediate 4.2). Amount: 1.15 g; Yield: 100%; Formula: C7H4N3Cl; HPLC Purity: 98%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=1.2 min; 98%; 1H NMR (CDCl3) δ 9.0 (s, 1H), 8.88 (s, 1H), 8.36 (d, 1H, J=8 Hz), 7.67 (d, 1H, J=8 Hz); LC-MS: M/Z ESI: Rt (min) 0.68 min, 167.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 2
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 3
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 5
6-Chloropyrido[2,3-b]pyrazine
Reactant of Route 6
6-Chloropyrido[2,3-b]pyrazine
Customer
Q & A

Q1: What is the most notable reaction of 6-chloropyrido[2,3-b]pyrazine with potassium amide in liquid ammonia?

A1: 6-Chloropyrido[2,3-b]pyrazine undergoes a unique ring contraction reaction when treated with potassium amide (KNH2) in liquid ammonia (NH3). This reaction forms 1H-imidazo[4,5-b]pyridine, a structurally distinct heterocyclic compound. [, , , ]

Q2: What is the role of the chlorine atom in the ring contraction reaction of 6-chloropyrido[2,3-b]pyrazine?

A2: The chlorine atom at the 6-position plays a crucial role in the ring contraction. Replacing chlorine with fluorine leads to aminolysis, while bromine substitution results in reductive debromination. Only the 6-chloro derivative undergoes the ring contraction to 1H-imidazo[4,5-b]pyridine. [, ] This highlights the unique reactivity of the chlorine substituent in this specific transformation.

Q3: How does the presence of substituents on the pyrido[2,3-b]pyrazine ring affect its reactivity with potassium amide?

A3: Research indicates that substituents on the pyrido[2,3-b]pyrazine ring influence both the reaction pathway and product distribution. For instance, bulky substituents like tert-butyl groups can hinder the ring contraction and favor the formation of a stable σ-adduct at C-3. [] The presence and position of substituents can significantly alter the electronic and steric environment of the molecule, leading to these observed differences in reactivity.

Q4: What insights into the ring contraction mechanism were obtained through isotopic labeling studies?

A4: Isotopic labeling studies using 15N and 13C provided crucial information about the ring contraction mechanism. These experiments demonstrated that the reaction proceeds through an initial formation of a σ-adduct between the amide ion and C-2 of the pyrido[2,3-b]pyrazine ring. This σ-adduct then undergoes an intramolecular rearrangement, ultimately leading to the expulsion of both the chlorine atom and the C-2 carbon, forming the 1H-imidazo[4,5-b]pyridine product. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。